3-hydroxy-2-methylButanenitrile
Overview
Description
3-Hydroxy-2-methylbutanenitrile is a chemical compound with the CAS Number 38046-46-7 . It has a molecular weight of 99.13 and its IUPAC name is this compound . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C5H9NO . The IUPAC Standard InChI is InChI=1S/C5H9NO/c1-4(3-6)5(2)7/h4-5,7H,1-2H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Quantitative Determination in Beverages
Gracia-Moreno et al. (2015) developed a method for quantitative determination of hydroxy acids, including 2-hydroxy-2-methylbutanoic acid and related compounds, in wines and other alcoholic beverages. This research highlights the presence of these compounds in various beverages and their potential sensory effects (Gracia-Moreno, Lopez, & Ferreira, 2015).
Synthesis and Kinetic Resolution
Strub et al. (2016) focused on the synthesis and lipase-catalyzed kinetic resolution of 3-hydroxy-2-methylenebutanenitrile, detailing the optimized reaction conditions and the effective use of enzymes for this process. This study contributes to the understanding of asymmetric synthesis methods (Strub, Garboś, & Lochyński, 2016).
Biosynthetic Pathways for Fuel Production
Tokic et al. (2018) explored biosynthetic pathways for producing methyl ethyl ketone precursors, including 2-hydroxy-2-methylbutanenitrile. This research is significant for the development of sustainable biofuel production, demonstrating the potential of novel pathways in industrial microorganisms (Tokic et al., 2018).
Enantioselective Hydrolysis in Biocatalysis
Kinfe et al. (2009) investigated the enantioselective hydrolysis of hydroxy nitriles, including 3-hydroxy-4-aryloxybutanenitriles, using Rhodococcus rhodochrous. This research is crucial for understanding biocatalytic processes and the potential application in producing specific enantiomers of chemical compounds (Kinfe et al., 2009).
Tissue Engineering Applications
Chen and Wu (2005) discussed the use of polyhydroxyalkanoates, including compounds like 3-hydroxybutanenitrile, in tissue engineering. This study underscores the potential of these compounds in developing medical devices and tissue engineering applications (Chen & Wu, 2005).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used in research as a chemical compound
Mode of Action
One study mentions its involvement in a lipase-catalyzed reaction . In this context, the compound might interact with lipase enzymes, leading to changes in the enzymatic activity. The exact nature of these interactions and the resulting changes require further investigation.
Biochemical Pathways
It has been mentioned in a study involving the production of Methyl Ethyl Ketone (MEK), a potential biofuel . The compound was one of the five selected for further study out of 1325 identified compounds connecting to MEK with one reaction step . More research is needed to fully understand the biochemical pathways affected by this compound and their downstream effects.
Result of Action
As mentioned earlier, it has been used in a lipase-catalyzed reaction . The specific molecular and cellular effects of this compound’s action remain to be explored.
Action Environment
One study mentions the effect of thiocrown ether additives on the diastereoselectivity of a lipase-catalyzed reaction involving this compound This suggests that certain additives can influence the compound’s action
Properties
IUPAC Name |
3-hydroxy-2-methylbutanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-4(3-6)5(2)7/h4-5,7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMAITBIVCNVDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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